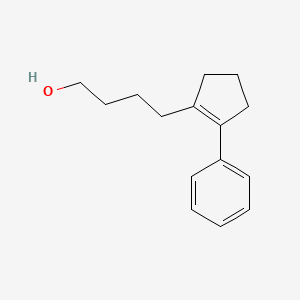![molecular formula C23H30N2 B14589453 1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine CAS No. 61456-49-3](/img/structure/B14589453.png)
1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine is an organic compound that features a biphenyl group linked to two piperidine rings via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine typically involves the reaction of 4-bromomethylbiphenyl with piperidine under basic conditions. The reaction is carried out in a solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the biphenyl group to a more saturated form.
Substitution: The piperidine rings can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield N-oxides, while alkylation would introduce alkyl groups onto the piperidine rings.
Wissenschaftliche Forschungsanwendungen
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor-ligand interactions due to its structural features.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine involves its interaction with molecular targets such as receptors or enzymes. The biphenyl group can engage in π-π interactions, while the piperidine rings can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]dipiperidine
- 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]diethylamine
- 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dimorpholine
Uniqueness
1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine is unique due to its specific combination of a biphenyl group and two piperidine rings. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
61456-49-3 |
|---|---|
Molekularformel |
C23H30N2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-[(4-phenylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C23H30N2/c1-4-10-20(11-5-1)21-12-14-22(15-13-21)23(24-16-6-2-7-17-24)25-18-8-3-9-19-25/h1,4-5,10-15,23H,2-3,6-9,16-19H2 |
InChI-Schlüssel |
IIHZXTWUVCJJTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


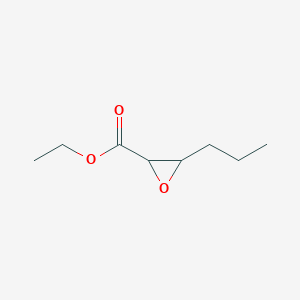

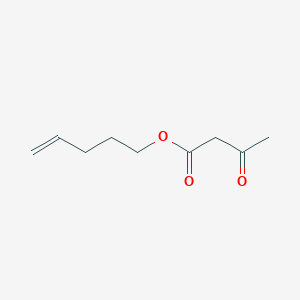
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
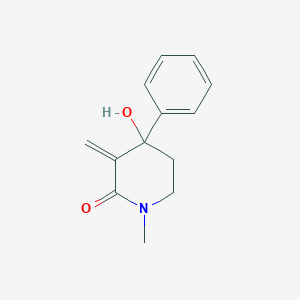
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
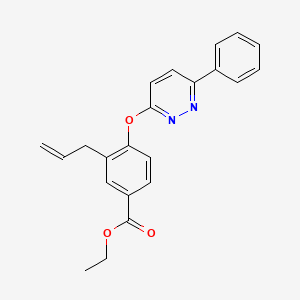
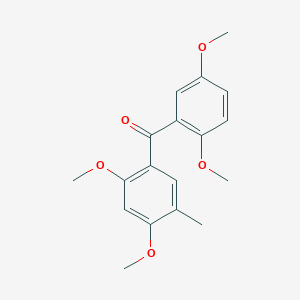
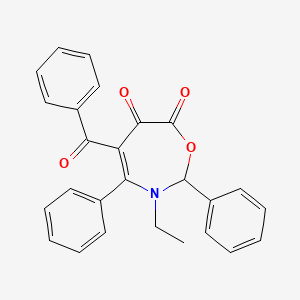
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

